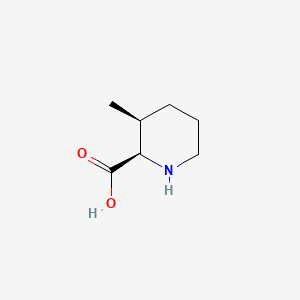

(2R,3S)-3-Methylpiperidine-2-carboxylic acid

Description

BenchChem offers high-quality (2R,3S)-3-Methylpiperidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3S)-3-Methylpiperidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3S)-3-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-3-2-4-8-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYDRACYCBSXEE-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCN[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40924579 | |

| Record name | 3-Methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123719-65-3 | |

| Record name | 3-Methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Stereoselective Synthesis of (2R,3S)-3-Methylpiperidine-2-carboxylic Acid

Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone of modern drug discovery, appearing in a vast array of pharmaceuticals and natural products. The specific stereochemical arrangement of substituents on the piperidine ring is often critical for biological activity, making the development of robust and stereoselective synthetic routes a paramount objective for medicinal and process chemists. (2R,3S)-3-Methylpiperidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid analogue that serves as a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. Its rigidified structure and defined stereocenters make it an attractive component for constraining peptide conformations and for the design of potent and selective enzyme inhibitors and receptor modulators. This in-depth technical guide provides a scientifically grounded approach to the synthesis of this important chiral intermediate, focusing on stereocontrol and practical execution.

Strategic Approaches to Stereocontrol

The synthesis of (2R,3S)-3-Methylpiperidine-2-carboxylic acid presents a significant stereochemical challenge: the establishment of two contiguous stereocenters with a cis relative configuration and a specific absolute stereochemistry (2R, 3S). Several strategic approaches can be envisaged to tackle this challenge:

-

Chiral Pool Synthesis: This strategy leverages readily available chiral starting materials, such as amino acids, to introduce the desired stereochemistry. For instance, derivatives of L-aspartic acid have been successfully employed in the asymmetric synthesis of other substituted piperidines.[1]

-

Chiral Auxiliary-Mediated Synthesis: The temporary incorporation of a chiral auxiliary allows for the diastereoselective formation of new stereocenters. Evans oxazolidinones are particularly effective for controlling the stereochemistry of α-alkylation and aldol reactions.[2][]

-

Catalytic Asymmetric Synthesis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a highly efficient and atom-economical approach. This can include asymmetric hydrogenation, cyclization, or other transformations.

-

Diastereoselective Transformations: Establishing the desired stereochemistry through diastereoselective reactions on a pre-existing heterocyclic template, such as the reduction of a cyclic imine or enamine, is another viable strategy.

This guide will focus on a robust and well-precedented strategy that combines the use of a chiral auxiliary for stereocenter construction followed by a ring-closing metathesis (RCM) reaction to form the piperidine ring. This approach offers excellent control over both absolute and relative stereochemistry.

Proposed Synthetic Pathway: A Chiral Auxiliary and Ring-Closing Metathesis Approach

The proposed synthetic route to (2R,3S)-3-Methylpiperidine-2-carboxylic acid is outlined below. This multi-step synthesis is designed to provide high levels of stereocontrol and has been conceived based on established and reliable chemical transformations.

Caption: Proposed synthetic workflow for (2R,3S)-3-Methylpiperidine-2-carboxylic acid.

Detailed Experimental Protocols and Mechanistic Rationale

Step 1: Acylation of (S)-4-benzyl-2-oxazolidinone

The synthesis commences with the acylation of the commercially available (S)-4-benzyl-2-oxazolidinone with crotonyl chloride. This step attaches the prochiral substrate to the chiral auxiliary.

Protocol:

-

To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

-

Stir the resulting solution for 30 minutes at -78 °C.

-

Add crotonyl chloride (1.1 eq) dropwise and stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-acylated oxazolidinone.

Causality: The use of a strong base like n-butyllithium deprotonates the nitrogen of the oxazolidinone, forming a nucleophilic amide that readily attacks the electrophilic acyl chloride. The low temperature is crucial to prevent side reactions.

Step 2: Diastereoselective Methylation

This is the key stereochemistry-defining step. The enolate of the N-acylated oxazolidinone is formed and then alkylated with methyl iodide. The bulky benzyl group on the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face, thus establishing the (3S) stereocenter.

Protocol:

-

Dissolve the N-acylated oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Add lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 1 hour at -78 °C to form the enolate.

-

Add methyl iodide (1.5 eq) and continue stirring at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product before purification by flash chromatography.

Causality: The stereochemical outcome is dictated by the chelated transition state of the lithium enolate, where the benzyl group of the auxiliary directs the methylation to occur from the less hindered face.[2]

Step 3: Auxiliary Cleavage and Esterification

The chiral auxiliary is now removed to reveal the carboxylic acid. A mild cleavage using lithium hydroperoxide is employed to avoid epimerization of the newly formed stereocenter. The resulting carboxylic acid is then esterified, for example, as a methyl ester, to facilitate purification and subsequent reactions.

Protocol:

-

Dissolve the methylated product (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.

-

Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

-

Stir the reaction at 0 °C for 2 hours.

-

Quench the excess peroxide by adding aqueous sodium sulfite.

-

Acidify the mixture with 1 M HCl and extract the carboxylic acid with ethyl acetate.

-

Dry the organic layer and concentrate.

-

Dissolve the crude acid in a mixture of methanol and toluene and add trimethylsilyldiazomethane (TMSCHN2) until a persistent yellow color is observed.

-

Quench the excess TMSCHN2 with acetic acid and concentrate under reduced pressure.

-

Purify the methyl ester by flash chromatography.

Causality: The lithium hydroperoxide cleavage is a standard method for the non-racemizing removal of Evans auxiliaries.[] TMSCHN2 is a convenient and relatively safe reagent for the high-yield esterification of carboxylic acids.

Step 4: N-Allylation

The nitrogen atom of the resulting amino ester is functionalized with an allyl group, which is a prerequisite for the subsequent ring-closing metathesis step.

Protocol:

-

To a solution of the amino ester (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and allyl bromide (1.2 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate.

-

Purify the N-allylated product by flash chromatography.

Causality: This is a standard S(_N)2 reaction where the amine acts as a nucleophile and displaces the bromide from allyl bromide. Potassium carbonate serves as a base to neutralize the HBr formed during the reaction.

Step 5: Ring-Closing Metathesis (RCM)

The diene precursor undergoes an intramolecular olefin metathesis reaction catalyzed by a ruthenium-based catalyst (e.g., Grubbs' second-generation catalyst) to form the six-membered piperidine ring.

Protocol:

-

Dissolve the N-allylated diene (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

-

Add Grubbs' second-generation catalyst (0.05 eq) and heat the mixture to reflux.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and concentrate.

-

Purify the cyclic product by flash chromatography.

Causality: The Grubbs' catalyst facilitates the cleavage and reformation of carbon-carbon double bonds, leading to the formation of the thermodynamically more stable cyclic alkene and ethylene gas as a byproduct.

Step 6: Hydrogenation and Saponification

The double bond in the piperidine ring is reduced by catalytic hydrogenation, which also establishes the cis relationship between the substituents at C2 and C3. The hydrogenation is expected to occur from the less hindered face of the ring, opposite to the existing substituents, thus leading to the desired cis diastereomer. Finally, the methyl ester is saponified to yield the target carboxylic acid.

Protocol:

-

Dissolve the cyclic alkene (1.0 eq) in methanol and add 10% palladium on carbon (Pd/C) (0.1 eq by weight).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

-

Dissolve the resulting saturated ester in a mixture of THF and water and add lithium hydroxide (2.0 eq).

-

Stir at room temperature until the saponification is complete.

-

Acidify the reaction mixture with 1 M HCl to pH ~2 and extract the product with a suitable organic solvent or purify by ion-exchange chromatography.

-

Lyophilize the aqueous solution to obtain the final product as a hydrochloride salt.

Causality: The catalytic hydrogenation of the double bond is typically stereoselective, with hydrogen adding to the less sterically hindered face of the molecule. The final saponification is a standard ester hydrolysis to yield the carboxylic acid.

Data Summary

| Step | Reaction | Key Reagents | Expected Diastereoselectivity |

| 2 | Diastereoselective Methylation | LDA, MeI | >95:5 dr |

| 6 | Catalytic Hydrogenation | H₂, Pd/C | >90:10 dr (cis:trans) |

Note: The expected diastereoselectivities are based on literature precedents for similar transformations and may require optimization for this specific substrate.

Conclusion

The synthesis of (2R,3S)-3-Methylpiperidine-2-carboxylic acid is a challenging but achievable goal for the experienced synthetic chemist. The strategy outlined in this guide, which employs a chiral auxiliary for stereocontrol followed by ring-closing metathesis, provides a robust and logical pathway to the target molecule with a high degree of stereochemical purity. Careful execution of each step, particularly the diastereoselective methylation and catalytic hydrogenation, is crucial for the success of the synthesis. This guide serves as a comprehensive resource for researchers and drug development professionals seeking to access this valuable chiral building block.

References

-

Gorpinchenko, V. A., et al. (2009). Catalytic Hydrogenation of Methyl Esters of Some 1H-Pyrazoline-3-Carboxylic Acids. Chemistry of Heterocyclic Compounds, 45, 1202. [Link]

-

DeMong, D. E., & Williams, R. M. (2001). Asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives. Tetrahedron Letters, 42(19), 3529-3532. [Link]

-

Kim, H., & Livinghouse, T. (2015). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. Organic Letters, 17(15), 3658–3661. [Link]

-

Padwa, A., et al. (2007). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. Arkivoc, 2007(5), 125-138. [Link]

-

Schmalz, H.-G., et al. (2018). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, 14, 1335–1343. [Link]

-

Zhang, Y., et al. (2024). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 15, 1234. [Link]

-

Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

-

Beller, M., et al. (2015). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions. Chemical Society Reviews, 44(10), 3127-3176. [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of (2R,3S)-3-Methylpiperidine-2-carboxylic Acid: A Multi-technique Approach

Abstract: The precise determination of a molecule's three-dimensional structure, including its absolute and relative stereochemistry, is a cornerstone of modern drug discovery and development. The piperidine scaffold is a privileged structure in medicinal chemistry, and subtle changes in the spatial arrangement of its substituents can lead to profound differences in pharmacological activity. This technical guide provides a comprehensive, in-depth walkthrough of the analytical strategies and methodologies required for the unambiguous structure elucidation of (2R,3S)-3-Methylpiperidine-2-carboxylic acid. By integrating data from mass spectrometry, advanced nuclear magnetic resonance (NMR) spectroscopy, chiral chromatography, and X-ray crystallography, this guide presents a self-validating system for structural confirmation, emphasizing the causal logic behind experimental choices and data interpretation.

Introduction

1.1 The Piperidine Scaffold in Medicinal Chemistry

The saturated nitrogen heterocycle, piperidine, is a recurring motif in a vast number of natural products and synthetic pharmaceuticals. Its prevalence stems from its ability to adopt a stable chair-like conformation, presenting substituents in well-defined axial and equatorial orientations. This allows for precise spatial positioning of pharmacophoric elements to optimize interactions with biological targets.

1.2 The Significance of Stereoisomerism: The Case of (2R,3S)-3-Methylpiperidine-2-carboxylic Acid

(2R,3S)-3-Methylpiperidine-2-carboxylic acid is a chiral, non-proteinogenic cyclic amino acid. It possesses two stereocenters at the C2 and C3 positions, giving rise to four possible stereoisomers. The specific (2R,3S) configuration dictates the relative orientation of the carboxylic acid and methyl groups, which in turn governs the molecule's overall shape and its ability to bind to specific enzymes or receptors. For instance, its hydrochloride salt is used as an intermediate in the preparation of soluble guanylate cyclase stimulators for treating pulmonary hypertension.[1] The biological activity of such compounds is often restricted to a single stereoisomer, making rigorous structural confirmation a critical regulatory and scientific requirement.

1.3 Challenges in Stereochemical Assignment

Assigning the relative (cis/trans) and absolute (R/S) configuration of substituted piperidines can be challenging. The flexible nature of the six-membered ring and the potential for conformational equilibria require a multi-faceted analytical approach. Relying on a single technique can be misleading; therefore, an integrated strategy that combines several orthogonal methods is essential for a trustworthy and definitive structural assignment.

Integrated Strategy for Structure Elucidation

A robust elucidation process relies on the convergence of evidence from multiple, independent analytical techniques. Each method provides a specific piece of the structural puzzle, and together they form a self-validating workflow that ensures the highest level of confidence in the final assignment.

Caption: Key NOE correlation for confirming relative stereochemistry.

| Atom Position | ¹H Chemical Shift (ppm, multiplicity, J Hz) | ¹³C Chemical Shift (ppm) | Key NOESY Correlations |

| C2-H | ~3.5 (d, J=3.5) | ~60 | H6a |

| C3-H | ~2.1 (m) | ~35 | H4a, H5a |

| C4-H₂ | ~1.7 (m), ~1.9 (m) | ~28 | H3, H5 |

| C5-H₂ | ~1.6 (m), ~1.8 (m) | ~25 | H4, H6 |

| C6-H₂ | ~2.9 (m), ~3.2 (m) | ~46 | H2a, H5 |

| C3-CH₃ | ~1.0 (d, J=7.0) | ~15 | H3, H4e |

| COOH | - | ~175 | - |

Note: Chemical shifts are approximate and can vary based on solvent and pH.

Vibrational Spectroscopy (FTIR): Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

5.1 Protocol: FTIR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

5.2 Data Interpretation

The spectrum of (2R,3S)-3-Methylpiperidine-2-carboxylic acid will show characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~3300-2500 cm⁻¹, indicative of strong hydrogen bonding. [2][3]* C-H Stretch: Sharp peaks around 2950-2850 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1720-1700 cm⁻¹.

-

N-H Bend (Secondary Amine): A band around 1650-1580 cm⁻¹. [4]

Chiral Chromatography for Stereoisomeric Purity

While NMR can establish the relative stereochemistry, it cannot distinguish between enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating enantiomers and assessing the enantiomeric and diastereomeric purity of the sample. [5][6] 6.1 Protocol: Chiral HPLC

-

Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak IA) are often effective for separating amino acid derivatives. [7]2. Mobile Phase: An isocratic mobile phase, typically a mixture of a nonpolar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol or isopropanol), is used.

-

Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation of all four possible stereoisomers.

-

Detection: Use a UV detector at a wavelength where the compound absorbs (e.g., ~210 nm).

-

Analysis: Inject the sample and compare the retention time to that of a reference standard if available. The area of each peak is proportional to the concentration of that stereoisomer.

6.2 Data Interpretation

A successful chiral separation will show distinct peaks for each stereoisomer. For a highly pure sample of (2R,3S)-3-Methylpiperidine-2-carboxylic acid, the chromatogram should display a single major peak, with any other stereoisomeric impurities being below a specified limit (e.g., <0.1%).

X-ray Crystallography: Unambiguous Determination of Absolute Stereochemistry

Single-crystal X-ray diffraction is the "gold standard" for determining the absolute configuration of a chiral molecule. [8]It provides a direct, three-dimensional image of the molecule's structure in the solid state.

7.1 Protocol: Single Crystal X-ray Diffraction

-

Crystallization: The most critical and often challenging step is to grow a single, high-quality crystal of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The structure is then refined to best fit the experimental data.

-

Absolute Structure Determination: To determine the absolute configuration (R/S), anomalous dispersion is used. [9]This requires the presence of a sufficiently strong anomalous scatterer or the use of high-quality data. The Flack parameter is calculated, which should be close to 0 for the correct enantiomer.

7.2 Data Interpretation

The output of a successful X-ray crystallographic analysis is a detailed 3D model of the molecule, including precise bond lengths, bond angles, and torsional angles. This model provides irrefutable proof of the connectivity, relative stereochemistry, and, most importantly, the absolute (2R,3S) configuration.

Conclusion: A Self-Validating, Multi-faceted Approach

The structure elucidation of a complex molecule like (2R,3S)-3-Methylpiperidine-2-carboxylic acid is not a linear process but a system of cross-validation. HRMS provides the molecular formula. FTIR confirms the functional groups. A full suite of 1D and 2D NMR experiments establishes the carbon skeleton, proton connectivity, and the crucial relative stereochemistry. Chiral HPLC verifies the stereoisomeric purity. Finally, X-ray crystallography provides the ultimate, unambiguous proof of the absolute configuration. Each technique corroborates the others, building a robust and defensible structural assignment that meets the rigorous standards of the scientific and drug development communities.

References

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620. Available from: [Link]

-

Clark, J., et al. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available from: [Link]

-

Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583–3586. Available from: [Link]

-

Gholami, H., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15879. Available from: [Link]

-

Kersten, K., et al. (2013). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Journal of The American Society for Mass Spectrometry, 24(10), 1636-1649. Available from: [Link]

-

Pirkle, W. H., & Pochapsky, T. C. (1987). Chiral stationary phases for the direct liquid chromatographic separation of enantiomers. Advances in Chromatography, 27, 73-127. Available from: [Link]

-

Tori, K., et al. (1975). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Tetrahedron Letters, 16(1), 11-14. Available from: [Link]

-

Li, S., et al. (2018). Chirality Sensing of N-Heterocycles via 19F NMR. Molecules, 23(10), 2636. Available from: [Link]

-

Ng, F., & Loo, J. A. (2016). Mass Spectrometric Analysis of Cyclic Peptides. In Mass Spectrometry of Proteins and Peptides (pp. 245-263). Humana Press. Available from: [Link]

-

PubChem. (n.d.). Rac-(2r,3s)-3-methylpiperidine-2-carboxylic acid hydrochloride. Available from: [Link]

-

Spark904. (n.d.). Absolute configuration of complex chiral molecules. Available from: [Link]

-

University of Calgary. (n.d.). IR Spectroscopy: Carboxylic Acids. Available from: [Link]

-

Harada, N., & Nakanishi, K. (2007). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Journal of Synthetic Organic Chemistry, Japan, 65(9), 866-877. Available from: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available from: [Link]

-

Awang, K., et al. (2016). Determination of the absolute configuration of new piperidin-4-one derivative from pellacalyx saccardianus by NOESY spectroscopy. Jurnal Teknologi, 78(3-2), 15-18. Available from: [Link]

-

Loo, J. A. (2009). Mass Spectrometry of Amino Acids and Proteins. e-EROS Encyclopedia of Reagents for Organic Synthesis. Available from: [Link]

-

Ilisz, I., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 147-156. Available from: [Link]

- Google Patents. (2018). CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.

-

Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Chirality, 20(5), 681-690. Available from: [Link]

-

Protein Metrics. (2024). Cyclic Peptide Analysis. Available from: [Link]

-

ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Available from: [Link]

-

Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Available from: [Link]

-

ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Available from: [Link]

-

Reddy, G. S., et al. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam, on a Chiral Stationary Phase. Journal of Chromatographic Science, 59(2), 138-145. Available from: [Link]

-

Kovalchuk, M. V., et al. (2018). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Crystallography Reports, 63(3), 329-335. Available from: [Link]

-

MDPI. (2023). Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates. Molecules, 28(15), 5789. Available from: [Link]

-

Nikitin, S. (2020). Structure elucidation and complete assignment of H and C NMR data of Piperine. Magnetic Resonance in Chemistry, 58(1), 4-8. Available from: [Link]

-

Bandeira, N., et al. (2012). Sequencing Cyclic Peptides by Multistage Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(1), 141-150. Available from: [Link]

-

YouTube. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Available from: [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Available from: [Link]

Sources

- 1. (2R,3S)-3-Methylpiperidine-2-carboxylic Acid Hydrochloride Salt CAS#: 1808455-06-2 [chemicalbook.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. csfarmacie.cz [csfarmacie.cz]

- 7. academic.oup.com [academic.oup.com]

- 8. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to cis-3-Methylpiperidine-2-carboxylic Acid: Nomenclature, Stereochemistry, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted piperidine scaffolds are cornerstones in medicinal chemistry, valued for their conformational rigidity and ability to modulate physicochemical properties of drug candidates.[1] This guide provides an in-depth analysis of cis-3-methylpiperidine-2-carboxylic acid, a chiral building block with significant potential in drug design. We will dissect its nomenclature to establish the precise IUPAC designation, explore the critical role of stereochemistry, detail a representative stereoselective synthesis, outline robust analytical characterization methods, and discuss its application as a constrained amino acid mimetic. This document serves as a technical resource for scientists engaged in the synthesis and application of complex heterocyclic molecules.

Decoding the Nomenclature: From "Common Name" to Unambiguous IUPAC Identity

The name "cis-3-methyl-2-pipecolic acid" is a descriptive but incomplete common name. A rigorous, unambiguous identification is paramount for regulatory submission, patent application, and scientific reproducibility. Let's deconstruct this name to arrive at the correct IUPAC nomenclature.

-

Core Scaffold: "Pipecolic acid" is the trivial name for piperidine-2-carboxylic acid, a saturated six-membered heterocycle containing a nitrogen atom, with a carboxylic acid group at the C2 position.[2]

-

Substitution: A methyl group is located at the C3 position.

-

Stereochemistry: The molecule contains two chiral centers at C2 and C3. The descriptor "cis" indicates the relative stereochemistry of the substituents at these centers. It signifies that the carboxylic acid group at C2 and the methyl group at C3 reside on the same face of the piperidine ring.[3]

However, "cis" does not define the absolute configuration. The cis relationship corresponds to two possible enantiomers: (2S,3R)-3-methylpiperidine-2-carboxylic acid and its mirror image, (2R,3S)-3-methylpiperidine-2-carboxylic acid . For the remainder of this guide, we will focus on the (2S,3R) stereoisomer as a representative example, as such derivatives are frequently explored in medicinal chemistry.[4][5]

The relationship between the stereoisomers of 3-methylpiperidine-2-carboxylic acid can be visualized as follows:

Caption: Stereochemical relationships of 3-methylpiperidine-2-carboxylic acid isomers.

Stereoselective Synthesis: A Strategic Approach

Achieving stereocontrol is the central challenge in synthesizing the target molecule. A common and effective strategy involves the diastereoselective hydrogenation of a substituted pyridine precursor. The choice of catalyst and protecting groups is critical for directing the stereochemical outcome.

One established route begins with 3-methylpicolinic acid (3-methylpyridine-2-carboxylic acid). Catalytic hydrogenation of the pyridine ring is a well-known method for producing piperidines.[6][7] The presence of the existing methyl group can influence the facial selectivity of the hydrogenation, often favoring the cis product.

The general workflow is outlined below:

Caption: General synthetic workflow for enantiopure cis-3-methylpiperidine-2-carboxylic acid.

Experimental Protocol: Synthesis of cis-Methyl 3-methylpiperidine-2-carboxylate

This protocol describes the hydrogenation step, which is pivotal for establishing the cis stereochemistry.

-

Reactor Setup: To a solution of methyl 3-methylpicolinate (1.0 eq.) in glacial acetic acid (approx. 0.15 M), add Adam's catalyst (Platinum(IV) oxide, PtO₂, ~10 mol%).[7]

-

Causality: Acetic acid serves as a solvent that keeps the substrate and product protonated, facilitating the reaction. PtO₂ is a highly effective catalyst for pyridine reduction, often showing good selectivity.

-

-

Hydrogenation: Place the reaction vessel in a Parr hydrogenator. Purge the system with H₂ gas three times. Pressurize the reactor to 4-5 MPa and heat to 90-100 °C.[6] Maintain vigorous stirring for 4-8 hours.

-

Causality: Elevated pressure and temperature are necessary to overcome the aromaticity of the pyridine ring and achieve complete saturation.

-

-

Work-up & Verification: After cooling and venting the reactor, filter the mixture through a pad of Celite to remove the platinum catalyst. The filtrate contains a mixture of cis and trans isomers. The cis isomer is typically the major product.

-

Self-Validation: The ratio of cis to trans isomers must be determined at this stage using ¹H NMR spectroscopy before proceeding.[7] The coupling constants between the C2 and C3 protons are diagnostic for determining the relative stereochemistry.

-

-

Purification: The crude product can be purified by flash column chromatography to isolate the desired cis diastereomer.

Following synthesis of the racemic cis ester, chiral resolution is required. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a derivative, followed by fractional crystallization.[8]

Analytical Characterization and Quality Control

Rigorous analytical chemistry is essential to confirm the structure, stereochemistry, and purity of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation and stereochemical assignment.

-

¹H NMR: The proton on the carboxylic acid (O-H) typically appears as a broad singlet in the 10-12 ppm range.[9] The protons at C2 and C3 are of particular interest. For the cis isomer, the coupling constant between H2 and H3 (J₂﹐₃) is typically small (e.g., ~3.5 Hz), indicative of a gauche or equatorial-axial relationship.[7] In contrast, the trans isomer would exhibit a larger coupling constant.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the 170-180 ppm region.[9] The signals for the five piperidine ring carbons and the methyl carbon provide a complete carbon fingerprint of the molecule.[10]

| Assignment | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| COOH | 10.0 - 12.0 (broad s) | 170 - 180 |

| C2-H | 3.5 - 3.7 (d) | 55 - 60 |

| C3-H | 2.2 - 2.4 (m) | 30 - 35 |

| Ring CH₂ | 1.3 - 2.0 (m) | 20 - 35 |

| CH₃ | 0.9 - 1.0 (d) | 15 - 20 |

| Table 1: Predicted NMR Chemical Shift Ranges for cis-3-Methylpiperidine-2-carboxylic Acid. |

Chiral Chromatography

To confirm enantiomeric purity, a self-validating chiral separation method is required. Chiral High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE) are the methods of choice.[11]

Protocol: Chiral HPLC for Enantiomeric Purity

-

Derivatization (If Necessary): The primary and secondary amine functionality allows for derivatization with UV-active reagents like fluorenylmethyloxycarbonyl chloride (FMOC-Cl) to enhance detectability.[11]

-

Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as Chiralpak IA or IC, is often effective for separating enantiomers of cyclic amino acids.[12]

-

Mobile Phase Optimization: A typical mobile phase consists of a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol), often with small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.[12]

-

Analysis: Inject the sample and monitor the elution profile. A successful separation will show two distinct peaks for the (2S,3R) and (2R,3S) enantiomers.

-

Self-Validation: To confirm peak identity, a racemic standard must be run to establish the retention times of both enantiomers. The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the two enantiomers.

-

Applications in Medicinal Chemistry and Drug Development

The incorporation of constrained amino acids like cis-3-methylpiperidine-2-carboxylic acid into peptides or small molecules is a powerful strategy in drug design.[13]

-

Peptidomimetics: The rigid piperidine ring restricts the conformational freedom of the molecule. When used as a proline or pipecolic acid analog in a peptide backbone, it can lock the peptide into a specific bioactive conformation, potentially increasing binding affinity and selectivity for its target receptor.[14]

-

Improved Pharmacokinetics: The methyl group can enhance metabolic stability by blocking sites susceptible to enzymatic degradation.[15] It also modulates lipophilicity, which can be fine-tuned to improve absorption, distribution, metabolism, and excretion (ADME) properties.[1]

-

Novel Scaffolds: This building block serves as a starting point for creating diverse chemical libraries for screening against various biological targets, from CNS disorders to infectious diseases.[16][17]

Conclusion

The precise definition, synthesis, and characterization of cis-3-methylpiperidine-2-carboxylic acid, correctly identified by its absolute stereochemistry as (2S,3R) or (2R,3S), are critical for its successful application in drug discovery. Its value lies in the conformational constraint it imposes on molecules, offering a sophisticated tool for medicinal chemists to enhance potency, selectivity, and pharmacokinetic properties. The methodologies outlined in this guide provide a framework for the reliable preparation and validation of this important synthetic building block.

References

-

ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

-

Wikipedia. Pipecolic acid. [Link]

-

National Center for Biotechnology Information. Methyl pipecolinate. PubChem Compound Summary for CID 3463753. [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information for: A convenient synthesis of substituted piperidines from pyridines. [Link]

-

National Center for Biotechnology Information. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

National Center for Biotechnology Information. (1998). Novel constrained CCK-B dipeptoid antagonists derived from pipecolic acid. PubMed. [Link]

-

National Center for Biotechnology Information. (2013). Chiral separation of the clinically important compounds fucose and pipecolic acid using CE: determination of the most effective chiral selector. PubMed. [Link]

- Google Patents. (2011). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

-

The Royal Society of Chemistry. (2017). Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

-

National Center for Biotechnology Information. (2016). Unusual Amino Acids in Medicinal Chemistry. J. Med. Chem. [Link]

-

Oxford Academic. (2019). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology. [Link]

-

National Center for Biotechnology Information. Pipecolic acid, (+)-. PubChem Compound Summary for CID 736316. [Link]

-

AccessBiomedical Science. The Organic Chemistry of Medicinal Agents, Chapter 3: Stereochemistry. [Link]

-

ResearchGate. (1981). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

-

National Center for Biotechnology Information. (2009). Recent advances in asymmetric synthesis of pipecolic acid and derivatives. PubMed. [Link]

-

National Center for Biotechnology Information. (1989). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. PubMed. [Link]

-

BCcampus. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. [Link]

-

MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. [Link]

-

National Institute of Standards and Technology. 2-Piperidinecarboxylic acid. NIST Chemistry WebBook. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

National Center for Biotechnology Information. (2013). [Application of methyl in drug design]. PubMed. [Link]

-

Wikipedia. Chiral resolution. [Link]

- Google Patents. (2014).

-

National Center for Biotechnology Information. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

-

Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

-

Chemistry LibreTexts. Nomenclature of Carboxylic Acids. [Link]

-

National Center for Biotechnology Information. (2000). Chiron approach to the synthesis of (2S,3R)-3-hydroxypipecolic acid and (2R,3R)-3-hydroxy-2-hydroxymethylpiperidine from D-glucose. PubMed. [Link]

-

MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. [Link]

-

National Center for Biotechnology Information. 3-Methylbenzoic acid. PubChem Compound Summary for CID 7418. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 3. accessbiomedicalscience.mhmedical.com [accessbiomedicalscience.mhmedical.com]

- 4. (2R,3S)-3-Methylpiperidine-2-carboxylic Acid Hydrochloride Salt CAS#: 1808455-06-2 [chemicalbook.com]

- 5. Chiron approach to the synthesis of (2S,3R)-3-hydroxypipecolic acid and (2R,3R)-3-hydroxy-2-hydroxymethylpiperidine from D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rsc.org [rsc.org]

- 11. Chiral separation of the clinically important compounds fucose and pipecolic acid using CE: determination of the most effective chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel constrained CCK-B dipeptoid antagonists derived from pipecolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 3-Methylpiperidine-2-carboxylic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities associated with the stereoisomers of 3-methylpiperidine-2-carboxylic acid. As the fields of pharmacology and medicinal chemistry continue to advance, understanding the nuanced effects of stereochemistry on molecular function is paramount for the rational design of novel therapeutics. This document synthesizes available data to offer insights into the structure-activity relationships (SAR) of these compounds, with a particular focus on their potential interactions with key biological targets.

Introduction: The Significance of Stereoisomerism in Drug Design

3-Methylpiperidine-2-carboxylic acid is a chiral molecule possessing two stereocenters at the C2 and C3 positions of the piperidine ring. This gives rise to four possible stereoisomers: (2S, 3S), (2R, 3R), (2S, 3R), and (2R, 3S). The spatial arrangement of the methyl and carboxylic acid groups in these isomers dictates their three-dimensional shape, which in turn governs their ability to bind to and modulate the function of biological macromolecules such as receptors and enzymes. It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit widely varying biological activities, with one isomer often being responsible for the desired therapeutic effect while others may be inactive or even contribute to undesirable side effects.

This guide will delve into the known and potential biological targets of 3-methylpiperidine-2-carboxylic acid isomers, drawing on evidence from related piperidine-2-carboxylic acid derivatives to build a comprehensive picture.

Potential Biological Targets and Isomeric Specificity

Based on the structural motif of a cyclic amino acid, the isomers of 3-methylpiperidine-2-carboxylic acid are predicted to interact with receptors and enzymes that recognize amino acid-like ligands. The primary areas of investigation for this class of compounds have been central nervous system (CNS) disorders and cardiovascular diseases.

N-Methyl-D-Aspartate (NMDA) Receptor Modulation

The piperidine-2-carboxylic acid scaffold is a well-known pharmacophore found in numerous competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[1] The NMDA receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity and memory function. However, its overactivation is implicated in a variety of neurodegenerative disorders, making NMDA receptor antagonists promising therapeutic agents.[1]

While direct comparative studies on all four isomers of 3-methylpiperidine-2-carboxylic acid are not extensively available in the public domain, the activity of structurally related compounds strongly suggests that these isomers are likely to exhibit activity at the NMDA receptor, with a high degree of stereoselectivity. The relative orientation of the carboxylic acid and the piperidine ring nitrogen is critical for binding to the glutamate recognition site on the NMDA receptor. The presence and stereochemistry of the methyl group at the C3 position are expected to further modulate this binding affinity and selectivity for different NMDA receptor subtypes.

It is hypothesized that the cis and trans relationship between the methyl and carboxylic acid groups will significantly impact the conformational flexibility of the piperidine ring, thereby influencing the optimal presentation of the pharmacophoric elements for receptor binding.

Soluble Guanylate Cyclase (sGC) Stimulation

There is evidence indicating that the (2R, 3S) isomer of 3-methylpiperidine-2-carboxylic acid serves as a key intermediate in the synthesis of potent stimulators of soluble guanylate cyclase (sGC).[2] sGC is a critical enzyme in the nitric oxide (NO) signaling pathway, and its stimulation leads to vasodilation and has therapeutic applications in conditions such as pulmonary hypertension.[3]

The fact that a specific stereoisomer is utilized in the synthesis of sGC stimulators implies that the stereochemistry at both the C2 and C3 positions is crucial for the desired biological activity. It is plausible that the (2R, 3S) isomer itself, or its derivatives, possesses intrinsic stimulatory activity on sGC. The mechanism of action would likely involve allosteric modulation of the enzyme, enhancing its sensitivity to endogenous NO.

The other isomers—(2S, 3S), (2R, 3R), and (2S, 3R)—may exhibit different levels of activity or even act as inhibitors, highlighting the importance of stereoselective synthesis and evaluation.

Experimental Protocols for Biological Evaluation

To elucidate the precise biological activities of the 3-methylpiperidine-2-carboxylic acid isomers, a series of well-established in vitro and in vivo assays are required. The following protocols provide a framework for the systematic evaluation of these compounds.

NMDA Receptor Binding Assay

This assay is designed to determine the affinity of the test compounds for the NMDA receptor. A common method is a competitive radioligand binding assay using a known high-affinity NMDA receptor antagonist, such as [³H]CPP (3-((±)-2-carboxypiperazin-4-yl)propyl-1-phosphonic acid).[1]

Step-by-Step Methodology:

-

Membrane Preparation: Prepare synaptic membranes from rat or human brain tissue. The cortex and hippocampus are regions with high NMDA receptor density.

-

Assay Buffer: Prepare a suitable assay buffer, typically a Tris-HCl buffer at a physiological pH.

-

Incubation: In a multi-well plate, incubate the synaptic membranes with a fixed concentration of the radioligand ([³H]CPP) and varying concentrations of the test compound (each isomer of 3-methylpiperidine-2-carboxylic acid).

-

Equilibration: Allow the binding to reach equilibrium by incubating at a controlled temperature for a specific duration.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The affinity of the compound (Ki) can then be calculated using the Cheng-Prusoff equation.

Causality Behind Experimental Choices: The use of a competitive binding assay with a well-characterized radioligand provides a direct measure of the affinity of the test compounds for the NMDA receptor. The choice of brain regions rich in NMDA receptors ensures a robust signal.

Soluble Guanylate Cyclase (sGC) Activity Assay

This assay measures the ability of the test compounds to stimulate the production of cyclic guanosine monophosphate (cGMP) by sGC.

Step-by-Step Methodology:

-

Enzyme Source: Use purified sGC or cell lysates containing the enzyme.

-

Reaction Mixture: Prepare a reaction mixture containing the sGC enzyme, GTP (the substrate), a phosphodiesterase inhibitor (to prevent cGMP degradation), and the test compound at various concentrations.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Termination of Reaction: Stop the reaction, typically by adding a strong acid or by heat inactivation.

-

cGMP Quantification: Measure the amount of cGMP produced using a commercially available enzyme immunoassay (EIA) kit or by radioimmunoassay (RIA).

-

Data Analysis: Plot the concentration of the test compound against the amount of cGMP produced to determine the EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal response.

Causality Behind Experimental Choices: This is a functional assay that directly measures the enzymatic activity of sGC in the presence of the test compounds. The inclusion of a phosphodiesterase inhibitor is crucial to prevent the breakdown of the product being measured, ensuring an accurate assessment of sGC activity.

Data Presentation

A comparative analysis of the biological activities of the four isomers is essential. The following table structure is recommended for summarizing the quantitative data obtained from the proposed assays.

| Isomer | NMDA Receptor Binding Affinity (Ki, nM) | sGC Stimulation (EC₅₀, µM) |

| (2S, 3S) | Data to be determined | Data to be determined |

| (2R, 3R) | Data to be determined | Data to be determined |

| (2S, 3R) | Data to be determined | Data to be determined |

| (2R, 3S) | Data to be determined | Data to be determined |

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Competitive antagonism of the NMDA receptor by a 3-methylpiperidine-2-carboxylic acid (3-MPCA) isomer.

Caption: Proposed mechanism of soluble guanylate cyclase (sGC) stimulation by a 3-methylpiperidine-2-carboxylic acid (3-MPCA) isomer.

Conclusion and Future Directions

The stereoisomers of 3-methylpiperidine-2-carboxylic acid represent a promising class of compounds with the potential to modulate key biological targets, including the NMDA receptor and soluble guanylate cyclase. The available evidence, primarily from structurally related molecules, underscores the critical importance of stereochemistry in determining the biological activity profile of these compounds.

Future research should focus on the stereoselective synthesis of all four isomers and their comprehensive and comparative biological evaluation. Such studies are essential to fully elucidate the structure-activity relationships and to identify the isomer or isomers with the most promising therapeutic potential. This will pave the way for further lead optimization and the development of novel therapeutics for a range of disorders.

References

-

García-Nafría, J., Gherbi, K., & Gascón, S. (2021). N-Methyl-D-aspartate (NMDA) and cannabinoid CB2 receptors form functional complexes in cells of the central nervous system. Journal of Biological Chemistry, 297(5), 101290. [Link]

-

Ornstein, P. L., Baude, V., Zimmerman, D. M., Leander, J. D., & Lodge, D. (1990). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Journal of Medicinal Chemistry, 33(10), 2727–2732. [Link]

-

Skaff, O., & Jukic, M. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2949. [Link]

-

Evgenov, O. V., Pacher, P., Schmidt, P. M., Haskó, G., Schmidt, H. H., & Stasch, J. P. (2006). NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential. Nature Reviews Drug Discovery, 5(9), 755–768. [Link]

Sources

- 1. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (2R,3S)-3-Methylpiperidine-2-carboxylic Acid Hydrochloride Salt CAS#: 1808455-06-2 [chemicalbook.com]

- 3. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

(2R,3S)-3-Methylpiperidine-2-carboxylic Acid: A Comprehensive Technical Guide to its Therapeutic Potential as a Novel NMDA Receptor Antagonist

Introduction: The Piperidine Scaffold and a Promising New Moiety

The piperidine ring is a cornerstone of medicinal chemistry, found in the structure of numerous approved pharmaceuticals.[1] Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for targeting a wide array of biological receptors. Within the central nervous system (CNS), piperidine derivatives have been extensively explored for their therapeutic potential in a range of neurological and psychiatric disorders.[2] This guide focuses on a specific, chiral molecule: (2R,3S)-3-Methylpiperidine-2-carboxylic acid . While this compound is noted as a synthetic intermediate for soluble guanylate cyclase stimulators used in treating pulmonary hypertension, its structural similarity to a class of potent N-methyl-D-aspartate (NMDA) receptor antagonists suggests a significant, and perhaps underexplored, therapeutic potential in neurology.[3]

This document serves as an in-depth technical exploration of the hypothesized mechanism of action, potential therapeutic applications, and a strategic framework for the preclinical evaluation of (2R,3S)-3-Methylpiperidine-2-carboxylic acid as a novel NMDA receptor antagonist. We will delve into the causality behind its predicted biological activity, propose detailed experimental protocols for its validation, and chart a course for future drug development efforts.

Hypothesized Mechanism of Action: Competitive Antagonism at the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[4] However, its overactivation leads to excessive calcium influx, a primary driver of excitotoxicity and subsequent neuronal cell death. This pathological cascade is implicated in a host of devastating neurological conditions, including stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease.[5] Consequently, antagonists of the NMDA receptor are of significant therapeutic interest.[6]

We posit that (2R,3S)-3-Methylpiperidine-2-carboxylic acid acts as a competitive antagonist at the NMDA receptor . This hypothesis is built upon a strong foundation of evidence from structurally related piperidine-2-carboxylic acid derivatives that have been shown to be potent and selective NMDA receptor antagonists.[3][5] The core pharmacophore for this class of antagonists consists of the piperidine-2-carboxylic acid moiety. The carboxylic acid group is believed to mimic the gamma-carboxyl group of glutamate, allowing it to bind to the glutamate recognition site on the GluN2 subunit of the NMDA receptor without activating the ion channel. The conformationally constrained piperidine ring enhances potency compared to more flexible, acyclic analogs by reducing the entropic penalty of binding.[5]

The Critical Role of Stereochemistry

For this class of compounds, biological activity is exquisitely dependent on stereochemistry. For the related antagonist, (2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid, it was demonstrated that the NMDA antagonist activity resides exclusively with the (-)-2R,4S-isomer.[3] This underscores the precise three-dimensional arrangement required for optimal interaction with the receptor's binding pocket. It is therefore highly probable that the specific (2R,3S) configuration of the methyl and carboxylic acid groups on the piperidine ring is critical for the hypothesized NMDA receptor antagonism of the title compound. The 3-methyl group likely plays a key role in influencing the conformational preference of the piperidine ring and may provide additional, favorable interactions within a hydrophobic sub-pocket of the receptor, potentially enhancing affinity and/or selectivity.

Potential Therapeutic Applications

Based on its proposed mechanism as an NMDA receptor antagonist, (2R,3S)-3-Methylpiperidine-2-carboxylic acid holds promise for a variety of neurological disorders characterized by excitotoxicity.

-

Acute Neurological Insults: In conditions like ischemic stroke and traumatic brain injury , a massive release of glutamate triggers excitotoxic neuronal death. A potent NMDA antagonist could be administered in the acute phase to mitigate this damage and improve long-term outcomes.[5]

-

Neurodegenerative Diseases: Chronic, low-level excitotoxicity is a contributing factor to the progression of diseases such as Alzheimer's disease , Parkinson's disease , and Huntington's disease .[5] An NMDA antagonist with a favorable safety profile could offer a disease-modifying therapy.

-

Epilepsy: As NMDA receptors are critical for the propagation of seizure activity, their antagonism is a proven strategy for anticonvulsant therapy .[5]

-

Neuropathic Pain: The central sensitization of pain pathways often involves the upregulation of NMDA receptor activity. Antagonists could therefore serve as potent analgesics for chronic pain states.[7]

Preclinical Efficacy of Structurally Related Analogs

The therapeutic potential is supported by compelling preclinical data from closely related piperidine-based NMDA antagonists.

| Preclinical Model | Compound Class | Observed Effect | Reference |

| NMDA-induced convulsions (neonatal rats) | Piperidine-2-carboxylic acid derivative | Potent blockade of seizure activity | [3] |

| NMDA-induced lethality (mice) | Piperidine-2-carboxylic acid derivative | Significant protection against mortality | [3][5] |

| NMDA-induced striatal neurodegeneration (rats) | Piperidine-2-carboxylic acid derivative | Reduction in neuronal damage | [3] |

| [3H]CPP Radioligand Binding Assay | Piperidine-2-carboxylic acid derivative | High affinity for the NMDA receptor (IC50 = 67 nM) | [3] |

Proposed Strategy for Preclinical Validation

To rigorously test the therapeutic potential of (2R,3S)-3-Methylpiperidine-2-carboxylic acid, a systematic preclinical evaluation is required. The following workflow outlines the key stages, from target validation to in vivo efficacy studies.

Detailed Experimental Protocols

1. Stereoselective Synthesis

A robust and scalable synthesis is paramount. Based on modern synthetic methodologies for chiral piperidines, a potential route could involve an asymmetric Rh-catalyzed reductive Heck reaction of a suitable pyridine precursor with a boronic acid, followed by reduction to establish the piperidine core with high enantioselectivity.[8] Chiral resolution of a racemic intermediate using a chiral acid, such as di-p-toluoyltartaric acid, is also a viable and well-documented strategy.[3]

Protocol: Chiral Resolution of a Racemic Piperidine Ester Intermediate

-

Dissolution: Dissolve the racemic ethyl (+/-)-cis-3-methylpiperidine-2-carboxylate intermediate in a suitable solvent (e.g., ethanol).

-

Addition of Resolving Agent: Add 0.5 molar equivalents of (2S,3S)-di-p-toluoyltartaric acid to the solution.

-

Crystallization: Allow the solution to stand at room temperature for 24-48 hours to facilitate the crystallization of the diastereomeric salt.

-

Isolation: Collect the crystals by vacuum filtration and wash with cold ethanol.

-

Liberation of Free Base: Treat the isolated salt with a base (e.g., aqueous sodium bicarbonate) and extract the free amine into an organic solvent (e.g., dichloromethane).

-

Purification and Analysis: Dry the organic layer, concentrate in vacuo, and confirm the enantiomeric excess of the resolved ester using chiral stationary-phase HPLC.

-

Hydrolysis: Hydrolyze the resolved ester to the final carboxylic acid product using standard conditions (e.g., LiOH in THF/water).

2. In Vitro NMDA Receptor Binding Assay

This assay will determine the affinity of the compound for the NMDA receptor.

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Prepare synaptic membranes from rat forebrain tissue.

-

Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4.

-

Incubation: Incubate the brain membranes (50-100 µg protein) with the specific NMDA receptor antagonist radioligand [3H]CGS 19755 (20-30 nM) and varying concentrations of (2R,3S)-3-Methylpiperidine-2-carboxylic acid (e.g., 10⁻¹⁰ to 10⁻⁴ M) in a final volume of 0.5 mL.

-

Incubation Time & Temperature: Incubate for 20 minutes at room temperature.

-

Termination: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Washing: Wash the filters three times with cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters by liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

3. In Vivo Neuroprotection Model

This assay will assess the ability of the compound to protect against excitotoxic neuronal death in a relevant animal model.

Protocol: NMDA-Induced Seizure Model in Mice

-

Animal Acclimation: Acclimate male Swiss-Webster mice for at least 3 days prior to the experiment.

-

Compound Administration: Administer (2R,3S)-3-Methylpiperidine-2-carboxylic acid or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at various doses (e.g., 1, 3, 10, 30 mg/kg).

-

Pre-treatment Time: Allow for a pre-treatment period of 30 minutes.

-

NMDA Challenge: Administer a convulsant dose of N-methyl-D-aspartate (e.g., 100 mg/kg, i.p.).

-

Observation: Immediately place the animals in individual observation cages and observe for 30 minutes for the onset of clonic and tonic seizures and for lethality.

-

Data Analysis: Determine the minimum effective dose (MED) at which a significant percentage of animals are protected from seizures and/or lethality.

Future Directions and Conclusion

The structural features of (2R,3S)-3-Methylpiperidine-2-carboxylic acid present a compelling case for its investigation as a novel, competitive NMDA receptor antagonist. The proposed preclinical workflow provides a clear path to validate this hypothesis and define its therapeutic potential.

Future research should focus on several key areas:

-

Subtype Selectivity: Investigating the compound's activity at the different GluN2 subunits (A-D) is crucial, as subtype-selective antagonists may offer an improved side-effect profile.[9]

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs will help to elucidate the role of the 3-methyl group and explore other substitutions on the piperidine ring to optimize potency, selectivity, and pharmacokinetic properties.

-

Pharmacokinetics: A thorough evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, particularly its ability to cross the blood-brain barrier, will be essential for its development as a CNS therapeutic.

References

-

Ornstein, P. L., et al. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry, 35(19), 3547-3551. [Link]

-

Ornstein, P. L., et al. (1989). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Journal of Medicinal Chemistry, 32(4), 827-833. [Link]

- Wang, C., et al. (2019). Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.

-

Davies, J., & Watkins, J. C. (1982). Antagonism of excitatory amino acid-induced and synaptic excitation of spinal neurones by cis-2,3-piperidine dicarboxylate. Brain Research, 235(2), 378-386. [Link]

- AB ASTRA. (1978). Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.

-

Sagan, J., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(15), 2326-2340. [Link]

-

Kim, H. J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Molecules, 25(21), 5086. [Link]

-

Sagan, J., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(8), 5694-5714. [Link]

-

Khan, I., et al. (2020). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 25(18), 4188. [Link]

-

Costa, B. M., et al. (2012). Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. Neuropharmacology, 62(2), 745-753. [Link]

-

Wikipedia contributors. (2024). Depressant. Wikipedia, The Free Encyclopedia. [Link]

-

Wang, Z., et al. (2021). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 143(26), 9811-9816. [Link]

-

Zhang, L., et al. (2021). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience, 14, 708891. [Link]

-

Muir, K. W., & Lees, K. R. (1995). Clinical experience with excitatory amino acid antagonist drugs. Stroke, 26(3), 503-513. [Link]

-

de Mello, M. F., et al. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Biomedicines, 9(6), 651. [Link]

-

Morley, R. M., et al. (2013). Piperazine-2,3-dicarboxylic acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors. ACS Chemical Neuroscience, 4(10), 1387-1392. [Link]

-

Procter, A. W., et al. (1991). Heterogeneity of NMDA receptors labelled with [3H]3-((+-)-2-carboxypiperazin-4-yl) propyl-1-phosphonic acid ([3H]CPP): receptor status in Alzheimer's disease brains. Neuroscience Letters, 129(1), 125-128. [Link]

-

Costa, B. M., et al. (2012). Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. Neuropharmacology, 62(2), 745–753. [Link]

-

Farkas, E., et al. (2022). Design, Synthesis, In Vitro and In Vivo Evaluation of Heterobivalent SiFAlin-Modified Peptidic Radioligands Targeting Both Integrin αvβ3 and the MC1 Receptor—Suitable for the Specific Visualization of Melanomas?. Pharmaceuticals, 15(7), 849. [Link]

-

Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. [Link]

-

Cheung, N. S., et al. (1996). Structure-activity relationships of competitive NMDA receptor antagonists. European Journal of Pharmacology, 313(1-2), 159-162. [Link]

-

Ahmad, M., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Acta Poloniae Pharmaceutica, 70(6), 1033-1041. [Link]

-

Kumar, D., et al. (2023). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. ACS Omega, 8(29), 26189-26201. [Link]

-

Wróbel, T. M., et al. (2022). Bicyclic Bioisosteres of Piperidine: Version 2.0. ChemRxiv. [Link]

Sources

- 1. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]

- 4. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical experience with excitatory amino acid antagonist drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 8. Piperazine-2,3-dicarboxylic acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sci-Hub: are you are robot? [sci-hub.jp]

role of (2R,3S)-3-Methylpiperidine-2-carboxylic acid as a synthetic intermediate

An In-Depth Technical Guide to (2R,3S)-3-Methylpiperidine-2-carboxylic acid: A Cornerstone Chiral Intermediate in Modern Synthesis

Authored by: A Senior Application Scientist

Foreword: The Strategic Value of Stereochemically Defined Scaffolds

In the landscape of modern drug discovery and complex molecule synthesis, the piperidine ring stands out as one of the most prevalent N-heterocyclic motifs found in pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged scaffold for interacting with biological targets. However, the true challenge and opportunity lie in the precise control of stereochemistry. (2R,3S)-3-Methylpiperidine-2-carboxylic acid emerges as a synthetic intermediate of significant strategic value, offering a pre-validated, stereochemically rich framework that empowers chemists to construct complex molecular architectures with confidence and efficiency. This guide provides an in-depth examination of its synthesis, properties, and critical role as a chiral building block for researchers, scientists, and drug development professionals.

The Synthetic Challenge: Accessing Stereopure (2R,3S)-3-Methylpiperidine-2-carboxylic acid

The utility of this intermediate is directly tied to the ability to produce it in high enantiomeric and diastereomeric purity. Several strategic approaches have been developed, each with distinct advantages concerning scalability, cost, and stereocontrol. The choice of method is often dictated by the specific requirements of the overall synthetic campaign.

Principal Synthetic Strategies

The most common and industrially relevant methods for synthesizing this chiral intermediate involve the stereoselective reduction of a pyridine precursor or the diastereoselective functionalization of a chiral lactam.

-

Catalytic Asymmetric Hydrogenation: This is arguably the most elegant and atom-economical approach. It typically begins with a readily available substituted pyridine, such as methyl 3-methylpicolinate. The core of this strategy is the use of a chiral transition-metal catalyst (commonly based on Rhodium or Ruthenium) complexed with a chiral phosphine ligand (e.g., DuPHOS or Josiphos variants).[3][4] The catalyst creates a chiral environment that directs the delivery of hydrogen to one face of the pyridine ring, establishing the desired stereocenters with high fidelity. While often requiring high pressures and specialized equipment, this method is powerful for large-scale production.[5]

-

Diastereoselective Alkylation: This classical approach leverages a "chiral auxiliary" strategy. The synthesis may start with a chiral precursor, such as a piperidin-2-one derived from an enantiopure amino alcohol like D-phenylglycinol.[6] Deprotonation of the C3 position with a strong base (e.g., s-BuLi or LDA) generates a chiral enolate, which is then trapped with an electrophile (methyl iodide). The steric hindrance from the chiral auxiliary directs the incoming methyl group to the desired face, establishing the trans relationship between the substituents at C2 and C3. Subsequent removal of the auxiliary reveals the desired product.

-